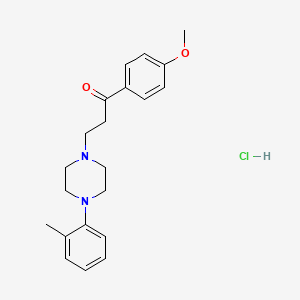
Propiophenone, 4'-methoxy-3-(4-o-tolyl-1-piperazinyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propiophenone, 4’-methoxy-3-(4-o-tolyl-1-piperazinyl)-, monohydrochloride is a chemical compound with the molecular formula C19H24ClN2O2 It is a derivative of propiophenone and contains a piperazine ring substituted with a methoxy group and a tolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 4’-methoxy-3-(4-o-tolyl-1-piperazinyl)-, monohydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde, o-toluidine, and piperazine.
Condensation Reaction: The first step involves a condensation reaction between 4-methoxybenzaldehyde and o-toluidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Cyclization: The amine intermediate undergoes cyclization with piperazine to form the desired piperazine derivative.
Hydrochloride Formation: Finally, the piperazine derivative is treated with hydrochloric acid to form the monohydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include batch reactors, continuous flow reactors, and advanced purification methods such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Propiophenone, 4’-methoxy-3-(4-o-tolyl-1-piperazinyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Propiophenone, 4’-methoxy-3-(4-o-tolyl-1-piperazinyl)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Propiophenone, 4’-methoxy-3-(4-o-tolyl-1-piperazinyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propiophenone: A simpler derivative without the piperazine ring.
4-Methoxypropiophenone: Contains a methoxy group but lacks the piperazine ring.
Tolylpiperazine: Contains the piperazine ring with a tolyl group but lacks the propiophenone structure.
Uniqueness
Propiophenone, 4’-methoxy-3-(4-o-tolyl-1-piperazinyl)-, monohydrochloride is unique due to its combination of a propiophenone backbone with a methoxy-substituted piperazine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
23771-35-9 |
|---|---|
Formule moléculaire |
C21H27ClN2O2 |
Poids moléculaire |
374.9 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-3-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C21H26N2O2.ClH/c1-17-5-3-4-6-20(17)23-15-13-22(14-16-23)12-11-21(24)18-7-9-19(25-2)10-8-18;/h3-10H,11-16H2,1-2H3;1H |
Clé InChI |
BIGBAFRRZZZIII-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2CCN(CC2)CCC(=O)C3=CC=C(C=C3)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















